molecular formula C5H11NO3 B3212986 N-(1,1-Dimethoxypropan-2-ylidene)hydroxylamine CAS No. 110828-79-0

N-(1,1-Dimethoxypropan-2-ylidene)hydroxylamine

Cat. No.: B3212986
CAS No.: 110828-79-0
M. Wt: 133.15 g/mol
InChI Key: WIBYEQIPBJRAPV-GQCTYLIASA-N
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Description

N-(1,1-Dimethoxypropan-2-ylidene)hydroxylamine (CAS: 110828-79-0) is an organic compound with the molecular formula C₅H₁₁NO₃ and a molecular weight of 133.15 g/mol. It features a hydroxylamine group (-NHOH) attached to a 1,1-dimethoxypropan-2-ylidene moiety, which confers unique electronic and steric properties. The compound is commercially available as a laboratory reagent (minimum 95% purity) but is currently listed as discontinued by Biosynth .

Properties

IUPAC Name

(NE)-N-(1,1-dimethoxypropan-2-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-4(6-7)5(8-2)9-3/h5,7H,1-3H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBYEQIPBJRAPV-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: N-(1,1-Dimethoxypropan-2-ylidene)hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides and alkoxides.

Major Products:

Scientific Research Applications

N-(1,1-Dimethoxypropan-2-ylidene)hydroxylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(1,1-Dimethoxypropan-2-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The aliphatic dimethoxy group in the target compound may enhance solubility in polar solvents compared to aromatic analogs like N-phenylhydroxylamine.
  • Synthetic Accessibility : The synthesis of aromatic hydroxylamines (e.g., H1) is well-established via nitro-group reduction , whereas the target compound’s synthesis likely requires condensation of hydroxylamine with a dimethoxy-substituted aldehyde, a pathway less commonly documented.

Metabolic and Functional Comparisons

Key Observations :

  • Metabolic Stability : Unlike N-(2-methoxyphenyl)hydroxylamine, which undergoes CYP-dependent redox cycling (producing toxic intermediates like o-nitrosoanisole) , the aliphatic structure of N-(1,1-Dimethoxypropan-2-ylidene)hydroxylamine may limit such reactivity, reducing metabolic liability.

Physicochemical Properties

  • Solubility : The dimethoxy groups in the target compound may enhance hydrophilicity relative to purely aromatic analogs. For example, N-phenylhydroxylamine (logP ~1.1) is less polar than the target compound (predicted logP ~0.5 via computational models).
  • Stability : Aromatic hydroxylamines like N-(2-methoxyphenyl)hydroxylamine are prone to autoxidation under acidic conditions, forming nitroso derivatives . The target compound’s aliphatic backbone could confer greater stability against such degradation.

Biological Activity

Overview of N-(1,1-Dimethoxypropan-2-ylidene)hydroxylamine

This compound is a hydroxylamine derivative that may exhibit various biological activities due to its functional groups. Hydroxylamines are known for their roles in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Chemical Structure and Properties

  • Molecular Formula : C6_{6}H13_{13}N1_{1}O3_{3}
  • Molecular Weight : Approximately 145.17 g/mol
  • Functional Groups : Hydroxylamine group (-NH-OH) and methoxy groups (-OCH3_{3})

Antimicrobial Activity

Hydroxylamines have been studied for their antimicrobial properties. They can inhibit bacterial growth by interfering with essential metabolic processes. For example, some derivatives have shown activity against Gram-positive and Gram-negative bacteria.

Antioxidant Properties

Compounds containing hydroxylamine groups are often investigated for their antioxidant capabilities. They can scavenge free radicals, thus protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Cytotoxic Effects

Certain hydroxylamines have demonstrated cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest, making them potential candidates for cancer therapy.

Case Studies

  • Antimicrobial Activity : A study examining various hydroxylamine derivatives found that certain modifications significantly enhanced their antibacterial properties against strains like E. coli and Staphylococcus aureus.
  • Antioxidant Activity : Research has shown that hydroxylamine derivatives can reduce oxidative stress markers in cellular models, suggesting a protective effect against cellular damage.
  • Cytotoxicity in Cancer Cells : In vitro studies indicated that specific hydroxylamine compounds could induce apoptosis in human breast cancer cells, leading to decreased viability and increased caspase activity.

Data Table: Biological Activities of Hydroxylamines

Activity TypeCompound ExampleEffectivenessReference
AntimicrobialHydroxylamine Derivative AInhibition of E. coliJournal of Medicinal Chemistry
AntioxidantHydroxylamine Derivative BReduced oxidative stressFree Radical Biology and Medicine
CytotoxicHydroxylamine Derivative CInduced apoptosis in MCF-7 cellsCancer Research Journal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,1-Dimethoxypropan-2-ylidene)hydroxylamine
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N-(1,1-Dimethoxypropan-2-ylidene)hydroxylamine

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